

(S)-1-(4-Cyanophenyl)ethanol molecular weight

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Compound of Interest

Compound Name: (S)-1-(4-Cyanophenyl)ethanol

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An In-depth Technical Guide to **(S)-1-(4-Cyanophenyl)ethanol** for Researchers and Drug Development Professionals

Abstract

(S)-1-(4-Cyanophenyl)ethanol is a chiral aromatic alcohol of significant interest in the pharmaceutical industry. Its value lies in its stereospecific structure, which serves as a critical chiral building block for the synthesis of complex, enantiomerically pure Active Pharmaceutical Ingredients (APIs). The presence of both a hydroxyl group and a cyano-functionalized phenyl ring provides versatile handles for subsequent chemical modifications. This guide offers a comprehensive overview of **(S)-1-(4-Cyanophenyl)ethanol**, detailing its physicochemical properties, established methods for its stereoselective synthesis, robust protocols for its analytical characterization, and its applications in modern drug discovery and development. Safety and handling protocols are also provided to ensure its proper use in a research environment.

Chemical Identity and Physicochemical Properties

(S)-1-(4-Cyanophenyl)ethanol, also known as 4-[(1S)-1-Hydroxyethyl]benzonitrile, is a specific stereoisomer of 1-(4-Cyanophenyl)ethanol.^[1] The "(S)" designation refers to the configuration at the chiral carbon center bonded to the hydroxyl group, a feature that is paramount to its utility in asymmetric synthesis.

Table 1: Physicochemical Properties of **(S)-1-(4-Cyanophenyl)ethanol**

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO	[1]
Molecular Weight	147.17 g/mol	[1]
CAS Number	101219-71-0	[1][2]
Appearance	Solid / Powder	[3]
Density	1.12 ± 0.1 g/cm ³ (Predicted)	[1]
Boiling Point	291.3 ± 23.0 °C (Predicted)	[1]
Flash Point	130.0 ± 22.6 °C	[1]
Refractive Index	1.556	[1]

Stereoselective Synthesis: A Methodological Overview

The primary challenge and goal in producing **(S)-1-(4-Cyanophenyl)ethanol** is to achieve high enantiomeric purity. The most effective strategy is the asymmetric reduction of the prochiral ketone, 4'-cyanoacetophenone. This transformation is a cornerstone of industrial chiral synthesis, with two dominant approaches: biocatalysis and chemocatalysis.[4]

- **Expertise in Action: Why Asymmetric Reduction?** Direct synthesis of a racemic mixture followed by chiral resolution is often less efficient and more costly than a direct asymmetric synthesis. By using a chiral catalyst or enzyme, the desired (S)-enantiomer is produced preferentially, minimizing waste and complex purification steps. The choice between biocatalysis and chemocatalysis depends on factors like desired enantiomeric excess (e.e.), substrate scope, cost, and environmental impact.[4] Biocatalysis is often favored for its high selectivity and mild, aqueous reaction conditions.[4]

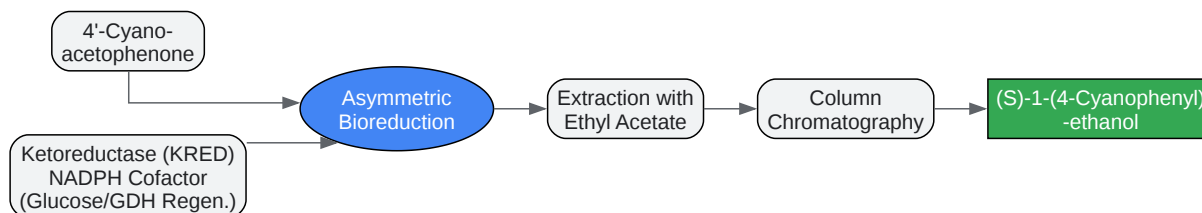
Representative Synthetic Protocol: Biocatalytic Reduction

This protocol describes a general workflow for the asymmetric reduction of 4'-cyanoacetophenone using a ketoreductase enzyme.

Step-by-Step Methodology:

- **Bioreactor Setup:** To a temperature-controlled bioreactor, add a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
- **Cofactor Regeneration System:** Introduce a cofactor regeneration system. A common system involves glucose and glucose dehydrogenase (GDH) to regenerate NADPH from NADP⁺. This is a self-validating system; the reaction will not proceed efficiently without continuous regeneration of the expensive NADPH cofactor.
- **Enzyme Addition:** Add the ketoreductase (KRED) enzyme known to have high selectivity for producing the (S)-alcohol.
- **Substrate Addition:** Dissolve 4'-cyanoacetophenone in a water-miscible co-solvent (e.g., isopropanol) and add it dropwise to the reactor to avoid enzyme inhibition at high substrate concentrations.
- **Reaction Monitoring:** Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC to determine substrate conversion and enantiomeric excess.
- **Work-up:** Once the reaction is complete, quench it by adding a water-immiscible organic solvent such as ethyl acetate. Separate the organic layer.
- **Purification:** Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Synthesis Workflow Diagram



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Caption: Workflow for the biocatalytic synthesis of **(S)-1-(4-Cyanophenyl)ethanol**.

Analytical Characterization for Quality Control

Rigorous analytical testing is required to confirm the chemical identity, purity, and enantiomeric excess of the synthesized product. This multi-step process forms a self-validating system, where data from orthogonal techniques are cross-verified.

Standard Analytical Techniques

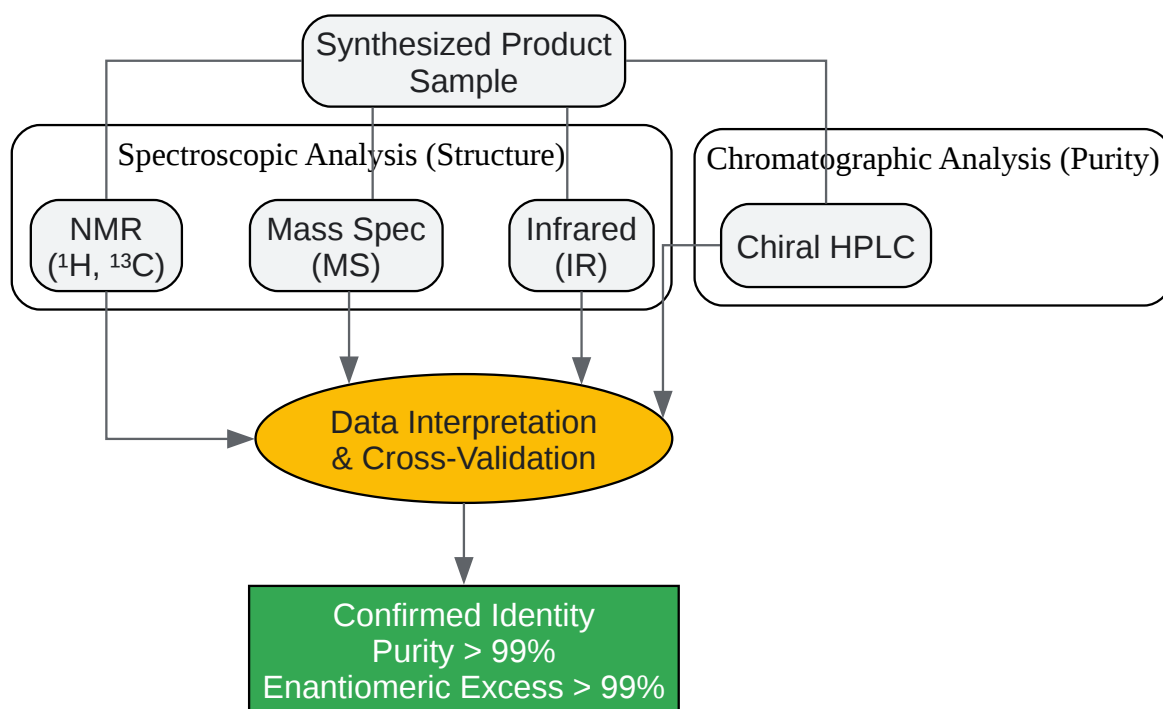
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the methyl, methine, and aromatic protons.
- **Mass Spectrometry (MS):** Provides the molecular weight of the compound, confirming the expected mass of 147.17 g/mol .^[1]
- **Infrared (IR) Spectroscopy:** Identifies key functional groups, such as the broad O-H stretch of the alcohol and the sharp $\text{C}\equiv\text{N}$ stretch of the nitrile group.
- **Chiral High-Performance Liquid Chromatography (HPLC):** The most critical technique for this molecule. It is used to separate the (S) and (R) enantiomers and accurately quantify the enantiomeric excess (e.e.), which is a primary measure of the synthesis's success.

Table 2: Representative Spectroscopic Data

Technique	Expected Chemical Shifts / Signals
^1H NMR	Methyl (CH_3) doublet ~ 1.5 ppm; Hydroxyl (OH) singlet ~ 2.0 ppm; Methine (CH) quartet ~ 4.9 ppm; Aromatic protons (Ar-H) multiplet ~ 7.4 - 7.7 ppm.
^{13}C NMR	Signals corresponding to methyl, methine, and aromatic carbons (including the quaternary carbon of the cyano group).
IR (cm^{-1})	~ 3400 (O-H stretch, broad); ~ 2230 ($\text{C}\equiv\text{N}$ stretch, sharp); ~ 3000 - 2850 (C-H stretch).

Disclaimer: The spectroscopic data provided are typical values for this class of compound and should be verified against an authenticated reference standard.[5]

Analytical Workflow Diagram



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Caption: A comprehensive workflow for the analytical validation of the final product.

Applications in Research and Drug Development

(S)-1-(4-Cyanophenyl)ethanol is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate.^[2] Its utility is rooted in the principles of stereochemistry in pharmacology.

- **Chiral Building Block:** The biological activity of many drugs is highly dependent on their stereochemistry.^[4] One enantiomer often fits a biological target (like an enzyme or receptor) much better than its mirror image, leading to higher efficacy and fewer side effects. **(S)-1-(4-Cyanophenyl)ethanol** provides a pre-made stereocenter that can be incorporated into a larger, more complex drug molecule, ensuring the final API has the correct three-dimensional shape for its intended biological function.
- **Versatile Chemical Handles:** The hydroxyl group can be easily converted into other functional groups or used as a nucleophile in coupling reactions. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. This dual functionality makes it a versatile precursor in multi-step syntheses of novel therapeutic agents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. **(S)-1-(4-Cyanophenyl)ethanol** is classified with several hazards.

Hazard Identification

- **GHS Hazard Statements:** H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).^{[1][6]}

Recommended Handling Procedures

- **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.^{[1][6]}

- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[\[1\]](#)[\[6\]](#)
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[1\]](#)[\[6\]](#)

First Aid and Storage

- If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[\[1\]](#)[\[6\]](#)
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[\[1\]](#)[\[6\]](#)
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[6\]](#)
- Storage: Store in a well-ventilated place with the container tightly closed.[\[1\]](#)[\[6\]](#) Store locked up.[\[1\]](#)[\[6\]](#)

Conclusion

(S)-1-(4-Cyanophenyl)ethanol is a specialized chemical intermediate whose value is defined by its stereochemical purity. For researchers and professionals in drug development, it represents a reliable starting point for the construction of enantiopure pharmaceutical candidates. A thorough understanding of its synthesis, analytical validation, and safe handling is essential for leveraging its full potential in the creation of next-generation therapeutics. The methodologies outlined in this guide provide a framework for its effective and safe implementation in a laboratory or process chemistry setting.

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